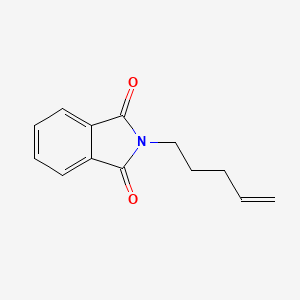

2-(Pent-4-EN-1-YL)isoindoline-1,3-dione

Description

Contextualization of Isoindoline-1,3-dione Derivatives in Contemporary Chemical Research

Isoindoline-1,3-dione, commonly known by its trivial name phthalimide (B116566), is the structural foundation for a vast class of derivatives that hold a significant position in contemporary chemical and medicinal research. gsconlinepress.com These compounds are not only pivotal intermediates in organic synthesis but are also recognized as the core scaffold in numerous biologically active molecules. gsconlinepress.commdpi.com The research interest in isoindoline-1,3-dione derivatives is propelled by their demonstrated wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and anticancer properties. mdpi.comresearchgate.netmdpi.com

Prominent examples of drugs containing this core structure, such as Thalidomide, Lenalidomide, and Pomalidomide, underscore the therapeutic relevance of this chemical class, particularly in the treatment of multiple myeloma. gsconlinepress.commdpi.com The versatility of the isoindoline-1,3-dione skeleton allows for extensive chemical modification, enabling researchers to synthesize extensive libraries of compounds for biological screening and the development of new therapeutic agents. nih.govtandfonline.com Consequently, the synthesis and functionalization of these derivatives remain an active and fruitful area of academic and industrial inquiry.

Structural Significance of the Isoindoline-1,3-dione Pharmacophore in Academic Inquiry

The isoindoline-1,3-dione moiety is considered a noteworthy pharmacophore in medicinal chemistry due to its unique structural and physicochemical properties. nih.gov Its rigid, bicyclic structure incorporates a hydrophobic aryl ring and a hydrogen-bonding domain, features that facilitate interactions with biological targets. nih.gov Due to their hydrophobicity and generally neutral character, these compounds can often traverse biological membranes, which is a favorable pharmacokinetic property. gsconlinepress.com

A key feature driving its academic significance is the reactivity of the imide proton at the nitrogen position. nih.govmdpi.com The acidity of this proton allows for relatively straightforward N-substitution reactions, providing a convenient handle to attach a diverse array of side chains and other pharmacophores. nih.govnih.gov This synthetic accessibility enables the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) and to optimize biological activity. nih.govnih.gov The type of substituent introduced onto the nitrogen atom is a primary determinant of the resulting derivative's specific biological action. nih.gov For instance, the phthalimide scaffold's aromatic character has been shown to promote potential interactions with the peripheral anionic site (PAS) of enzymes like acetylcholinesterase, making it a valuable component in the design of enzyme inhibitors. nih.gov

Overview of Academic Research Trajectories for N-Alkenyl Isoindoline-1,3-diones

Within the broad family of isoindoline-1,3-dione derivatives, N-alkenyl substituted compounds represent a specific subclass with distinct and interesting research trajectories. A significant area of academic focus for these molecules is their unique photochemical reactivity. irb.hr The phthalimide chromophore, when attached to an alkenyl chain, can undergo various photochemical transformations, including cycloadditions, H-abstractions, and reactions initiated by single electron transfer (SET). irb.hracs.org

Research has shown that the irradiation of N-alkenylphthalimides can lead to complex intramolecular cyclization reactions. acs.orgrsc.org The specific outcome of these photoreactions can be influenced by factors such as the length and substitution pattern of the alkenyl chain and the solvent used. acs.orgrsc.org For example, studies on N-alk-4-enyl and N-alk-5-enylphthalimides have demonstrated that intramolecular cyclization often occurs following the cleavage of the C(O)-N bond. rsc.org In some cases, particularly with vinyl ether moieties in the alkenyl chain, solvent-incorporated cyclization products can be formed through an intramolecular electron transfer process. rsc.org These photochemical pathways provide synthetic routes to complex, nitrogen-containing heterocyclic structures that are of interest in organic synthesis. irb.hr

Specific Research Focus on 2-(Pent-4-EN-1-YL)isoindoline-1,3-dione within the Broader Class

This compound is a specific N-alkenyl derivative that serves as a representative example within its class. Its structure features the core isoindoline-1,3-dione moiety N-substituted with a five-carbon chain (pentyl group) containing a terminal double bond (an alkene). Academic research on this specific compound often centers on its synthesis and characterization as a building block for more complex molecules.

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, a common method for preparing N-substituted phthalimides. A documented procedure involves the reaction of potassium phthalimide with 5-bromo-1-pentene (B141829). In this synthesis, potassium phthalimide acts as the nucleophile, displacing the bromide from the alkyl halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is a solid at room temperature.

Detailed characterization of the compound is crucial for confirming its structure and purity. Standard analytical techniques used include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For this compound, mass spectrometry confirms the expected molecular weight, with a protonated molecule [M+H]⁺ observed at m/z 216.1. ¹H NMR spectroscopy provides detailed structural information, showing characteristic signals for the aromatic protons of the phthalimide group, the vinyl protons of the terminal alkene, and the methylene (B1212753) protons of the pentenyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7736-25-6 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| InChI Key | BYKYMPVVZNUAEX-UHFFFAOYSA-N |

Table 2: Synthesis Data for this compound

| Parameter | Details | Reference |

| Reactants | Potassium phthalimide, 5-bromo-pentene, K₂CO₃ | |

| Solvent | Dimethylformamide (DMF) | |

| Reaction Conditions | 100 °C for 1 hour | |

| Purification | Flash chromatography (silica gel) | |

| Yield | 72.5% | |

| Mass Spectrometry | MS m/e [M+H]⁺ calcd 216.1, found 216.1 | |

| ¹H NMR (DMSO-d₆) | δ 7.79-7.95 (m, 4H), 5.70-5.91 (m, 1H), 4.90-5.11 (m, 2H), 3.58 (t, 2H), 1.98-2.10 (m, 2H), 1.59-1.78 (m, 2H) |

Structure

3D Structure

Properties

IUPAC Name |

2-pent-4-enylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h2,4-5,7-8H,1,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYMPVVZNUAEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320900 | |

| Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7736-25-6 | |

| Record name | NSC366112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pent-4-en-1-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 2 Pent 4 En 1 Yl Isoindoline 1,3 Dione

Reactions at the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione moiety, commonly known as a phthalimide (B116566) group, exhibits reactivity characteristic of both imides and aromatic systems.

Nucleophilic Substitution Reactions at the Imide Nitrogen

The most prominent reaction involving the imide nitrogen of N-substituted phthalimides is the cleavage of the nitrogen-carbonyl bond by nucleophiles. This reaction, famously exploited in the Gabriel synthesis of primary amines, proceeds via nucleophilic acyl substitution. A strong nucleophile, such as hydrazine (B178648), attacks the carbonyl carbons of the imide, leading to the opening of the five-membered ring and the eventual release of the primary amine.

In the context of 2-(pent-4-en-1-yl)isoindoline-1,3-dione, this reaction provides a route to 4-penten-1-amine. The reaction is typically carried out by heating the phthalimide derivative with hydrazine hydrate (B1144303) in an alcoholic solvent. The thermodynamic driving force for this reaction is the formation of the stable phthalhydrazide (B32825) byproduct.

| Reaction | Reagents and Conditions | Product | Description |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), Ethanol (B145695), Reflux | 4-Penten-1-amine and Phthalhydrazide | Cleavage of the phthalimide group to liberate the primary amine. |

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene (B151609) ring of the isoindoline-1,3-dione core is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two adjacent carbonyl groups. Consequently, forcing conditions are generally required for these reactions to proceed. The substitution typically occurs at the 4-position (meta to the carbonyl group at position 1 and para to the carbonyl group at position 3, but sterically less hindered).

Common electrophilic aromatic substitution reactions such as nitration and sulfonation can be performed on the phthalimide ring. For instance, nitration can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. The resulting product would be 2-(pent-4-en-1-yl)-4-nitroisoindoline-1,3-dione.

| Reaction | Reagents and Conditions | Major Product | Description |

| Nitration | Fuming HNO₃, Concentrated H₂SO₄, 0-15 °C | 2-(Pent-4-en-1-yl)-4-nitroisoindoline-1,3-dione | Introduction of a nitro group onto the aromatic ring. |

| Sulfonation | Fuming H₂SO₄ (oleum), Heat | 2-(Pent-4-en-1-yl)-1,3-dioxoisoindoline-4-sulfonic acid | Introduction of a sulfonic acid group onto the aromatic ring. |

Transformations of the Pent-4-en-1-yl Alkene Moiety

The terminal double bond of the pent-4-en-1-yl side chain is susceptible to a wide array of electrophilic addition and other functionalization reactions typical of alkenes.

Oxidation Reactions and Derived Product Structures

The alkene can undergo various oxidation reactions to introduce oxygen-containing functional groups.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene to an epoxide, yielding 2-(3-(oxiran-2-yl)propyl)isoindoline-1,3-dione.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or under milder conditions with potassium permanganate (B83412) (KMnO₄) in a cold, basic solution, will produce the corresponding diol, 2-(4,5-dihydroxypentyl)isoindoline-1,3-dione.

Ozonolysis: Bubbling ozone (O₃) through a solution of the compound followed by a workup with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) will cleave the double bond. Reductive workup yields 4-(1,3-dioxoisoindolin-2-yl)butanal, while oxidative workup gives 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

| Reaction | Reagents and Conditions | Product Structure |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(3-(Oxiran-2-yl)propyl)isoindoline-1,3-dione |

| Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃ (aq) | 2-(4,5-Dihydroxypentyl)isoindoline-1,3-dione |

| Ozonolysis (Reductive) | 1. O₃, CH₂Cl₂, -78 °C 2. (CH₃)₂S | 4-(1,3-Dioxoisoindolin-2-yl)butanal |

| Ozonolysis (Oxidative) | 1. O₃, CH₂Cl₂, -78 °C 2. H₂O₂ | 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid |

Reduction Reactions and Derived Product Structures

The double bond can be readily reduced to a single bond through catalytic hydrogenation. This is typically achieved by treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This reaction selectively reduces the alkene without affecting the aromatic ring or the imide carbonyl groups under standard conditions, yielding 2-(pentyl)isoindoline-1,3-dione.

| Reaction | Reagents and Conditions | Product Structure |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2-(Pentyl)isoindoline-1,3-dione |

Advanced Functionalization Reactions of the Alkene

Beyond simple oxidation and reduction, the terminal alkene can participate in more complex carbon-carbon and carbon-heteroatom bond-forming reactions.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. Reaction with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution yields the terminal alcohol, 2-(5-hydroxypentyl)isoindoline-1,3-dione.

Heck Reaction: The terminal alkene can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst. For example, reaction with iodobenzene (B50100) under Heck conditions would yield 2-(5-phenylpent-4-en-1-yl)isoindoline-1,3-dione.

| Reaction | Reagents and Conditions | Product Structure |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(5-Hydroxypentyl)isoindoline-1,3-dione |

| Heck Reaction | Iodobenzene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(5-Phenylpent-4-en-1-yl)isoindoline-1,3-dione |

Radical Azidofluorination of Unactivated Alkenes

Beyond Heck-type reactions, the terminal alkene of this compound is susceptible to difunctionalization reactions. A notable example is the transition-metal-free radical azidofluorination. researchgate.netrsc.org This reaction allows for the simultaneous introduction of an azide (B81097) and a fluorine atom across the double bond.

The process is conducted at room temperature in an aqueous solution, employing trimethylsilyl (B98337) azide (TMSN₃) as the azide source and Selectfluor as the electrophilic fluorine source. researchgate.netrsc.org This method is characterized by its efficiency, regioselectivity, and excellent functional group compatibility, leading to the synthesis of β-fluorinated alkyl azides. researchgate.netrsc.org These products are valuable intermediates, as the β-fluoroamine motif is significant in medicinal chemistry. researchgate.net

Table 2: General Conditions for Radical Azidofluorination

| Parameter | Condition |

| Catalyst | Transition-metal-free researchgate.netrsc.org |

| Azide Source | TMSN₃ researchgate.netrsc.org |

| Fluorine Source | Selectfluor researchgate.netrsc.org |

| Solvent | Aqueous CH₃CN researchgate.netrsc.org |

| Temperature | Room Temperature researchgate.netrsc.org |

Reaction Mechanisms and Pathways for Key Chemical Transformations

The transformations of this compound are governed by distinct reaction mechanisms depending on the reagents and conditions employed.

Mechanism of Metal-Free Heck-Type Reactions

The metal-free Heck-type sulfonylation, cyanation, amination, and amidation reactions proceed through a unified pathway initiated by the thianthrenation of the alkene. nih.gov This is distinct from the classical palladium-catalyzed Heck reaction, which involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org The key steps in the metal-free mechanism are:

Alkene Activation: The terminal double bond of this compound is activated by an electrophilic thianthrene (B1682798) reagent, forming a vinylthianthrenium salt intermediate.

Nucleophilic Attack: A nucleophile (such as a sulfinate, cyanide, amine, or amide) attacks the intermediate. This attack occurs at the internal carbon (C4) of the pentenyl chain.

Cine-Substitution: The reaction results in a cine-substitution pattern. The nucleophile adds to the C4 position, and the C4-C5 double bond is re-established, displacing the thianthrene group from the terminal C5 carbon. researchgate.netthieme.de This pathway selectively yields the isomer with the substituent on the more substituted carbon of the original alkene. thieme.de

Mechanism of Radical Azidofluorination

The transition-metal-free azidofluorination of the terminal alkene follows a radical-based mechanism. researchgate.net The proposed pathway involves a single electron transfer (SET) process:

Radical Generation: An azidyl radical (•N₃) is generated through the oxidation of the azide source (TMSN₃) by Selectfluor. researchgate.net

Radical Addition: The highly electrophilic azidyl radical adds to the terminal double bond of this compound. This addition occurs at the terminal carbon, generating a secondary alkyl radical at the adjacent carbon.

Fluorine Atom Transfer: The resulting alkyl radical is then trapped by Selectfluor, which acts as a fluorine atom transfer agent. This step introduces the fluorine atom and regenerates the radical species to continue the process, although a non-chain mechanism is proposed. researchgate.netorganic-chemistry.org This sequence ensures a regioselective outcome, yielding the β-fluorinated alkyl azide. researchgate.net

Computational and Theoretical Investigations of 2 Pent 4 En 1 Yl Isoindoline 1,3 Dione and Its Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein's active site, providing critical information on binding affinity and mode.

The isoindoline-1,3-dione moiety is a recognized pharmacophore for the design of enzyme inhibitors, and its derivatives have been extensively studied for their potential to interact with various enzymes implicated in disease. nih.gov

Cholinesterases (AChE and BChE): A significant body of research has focused on the interaction of isoindoline-1,3-dione analogues with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the pathology of Alzheimer's disease. nih.gov Molecular docking studies have shown that these compounds can effectively bind to the active sites of both enzymes. nih.gov The phthalimide (B116566) group is known to interact with the peripheral anionic site (PAS) of AChE, which is crucial as this site is also involved in the aggregation of amyloid-β peptides. nih.govinformahealthcare.com By interacting with both the catalytic active site (CAS) and the PAS, these derivatives can act as dual-binding inhibitors, a promising strategy for Alzheimer's therapy. nih.govinformahealthcare.comresearchgate.net

β-Secretase (BACE1): Some isoindoline-1,3-dione derivatives have demonstrated significant inhibitory activity against both AChE and BACE1. nih.gov BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides. Docking studies have revealed that compounds like 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione can interact with both the PAS and CAS of the enzyme, highlighting the versatility of this scaffold in targeting multiple components of Alzheimer's disease pathology. nih.gov

Monoamine Oxidases (MAO): The isoindoline-1,3-dione structure is also associated with monoamine oxidase-B (MAO-B) inhibitory potency. nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. Computational studies help in understanding the specific interactions between the isoindoline-1,3-dione core and the active site of MAO enzymes, guiding the design of more selective and potent inhibitors.

Molecular docking simulations not only identify potential inhibitors but also provide detailed predictions of their binding modes and affinities. These predictions are crucial for rational drug design and for understanding structure-activity relationships (SAR).

The binding of isoindoline-1,3-dione analogues within enzyme active sites is typically governed by a combination of hydrogen bonds and hydrophobic interactions. tandfonline.com For instance, in cholinesterases, the carbonyl groups of the isoindoline-1,3-dione core often act as hydrogen bond acceptors, forming interactions with key amino acid residues like Phe295 and Arg296 in the acyl pocket of AChE. researchgate.net The N-substituent, such as the pentenyl group in 2-(pent-4-en-1-yl)isoindoline-1,3-dione, plays a significant role in establishing hydrophobic interactions within the enzyme's gorge.

Binding affinities are quantified through scoring functions, which estimate the binding free energy (often expressed in kcal/mol) or predict inhibitory constants (Ki) or IC50 values. tandfonline.com Studies on various N-substituted isoindoline-1,3-dione derivatives have reported a range of binding energies and inhibitory concentrations, demonstrating the scaffold's potential.

| Analogue Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Isoindolin-1,3-dione Acetohydrazides | AChE | -10.270 | Tyr124, Phe295, Arg296, Tyr337 | researchgate.net |

| Isoindolin-1,3-dione Acetohydrazides | BChE | -9.096 | Glu197, Ser267, Phe329 | researchgate.net |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | AChE | IC50 = 0.91 µM (for 2-Cl analogue) | Not specified | mdpi.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | AChE | IC50 = 2.1 µM (for 4-F analogue) | Interacts with CAS and PAS | informahealthcare.com |

| 1-H-isoindole-1,3(2H)-dione Derivatives | AChE | -8.2 to -10.2 | Not specified | semanticscholar.org |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of molecules. These methods are used to investigate electronic structure, conformational stability, and reaction mechanisms at the atomic level.

DFT studies are employed to elucidate the electronic structure of isoindoline-1,3-dione and its analogues. tandfonline.com These calculations can determine various molecular and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comnih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule. tandfonline.com A smaller energy gap generally implies higher reactivity. For 5,6-diaroyl isoindoline-1,3-dione derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.9–4.1 eV. informahealthcare.comtandfonline.com Such studies help in understanding the reactivity of the isoindoline-1,3-dione core and how different substituents influence its electronic properties. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Quantum chemical calculations are used to perform conformational analysis, identifying the most stable (lowest energy) conformations of a molecule in different environments. For flexible molecules like this compound, which has a flexible pentenyl chain, this analysis is particularly important. Furthermore, computational methods can assess the stability of the complex formed between a ligand and a protein. nih.gov Dynamic simulations can reveal how the protein-ligand complex behaves over time, with lower root-mean-square deviation (RMSD) values indicating a more stable binding interaction.

Understanding the mechanism of chemical reactions is fundamental to synthesizing new compounds efficiently. DFT calculations are a powerful tool for modeling reaction pathways, identifying intermediates, and locating transition states. tandfonline.com This allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed.

A theoretical investigation into the aroylation of isoindoline-1,3-dione (phthalimide) with aroyl chloride provides a clear example of this application. informahealthcare.comtandfonline.com Using DFT, researchers modeled a two-step reaction mechanism. informahealthcare.comtandfonline.com The calculations identified the rate-determining step as the C-C bond formation and determined its activation energy to be 53.3 kcal/mol in a 1,4-dioxane (B91453) solvent. informahealthcare.comtandfonline.com Thermodynamic calculations also showed that such reactions are exothermic. informahealthcare.comtandfonline.com By modeling these pathways, chemists can predict reaction outcomes, optimize conditions, and design more efficient synthetic routes for novel isoindoline-1,3-dione derivatives. tandfonline.com

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the biological activities and pharmacokinetic profiles of novel compounds. For this compound and its analogues, various computational tools and methodologies are employed to forecast their potential as therapeutic agents and to assess their drug-likeness. These predictions are crucial for prioritizing candidates for synthesis and further experimental testing.

The biological activity of isoindoline-1,3-dione derivatives has been explored through molecular docking simulations against various biological targets. For instance, studies on a series of isoindoline-1,3-dione derivatives have shown potential inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. nih.gov Molecular docking studies of these analogues have revealed key interactions with the catalytic and peripheral active sites of these enzymes. nih.gov The phthalimide moiety often interacts with the peripheral anionic site of AChE. nih.gov

Furthermore, in silico predictions of pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are essential for evaluating the potential of a compound to become a viable drug. For the isoindoline-1,3-dione scaffold, computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. The hydrophobic nature of the phthalimide moiety is known to enhance the ability of these compounds to cross biological membranes. mdpi.com

Interactive Data Table: Predicted Biological Activities of Isoindoline-1,3-dione Analogues

| Compound Class | Predicted Biological Target | Key Interactions Observed in Silico |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | Interaction with both catalytic and peripheral active sites. nih.gov |

| N-benzylpiperidinylamine substituted isoindoline-1,3-diones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | π-π stacking and cation-π interactions with aromatic amino acid residues. nih.gov |

| 4-aminoquinoline-isoindoline-dione-isoniazid triads | Mycobacterial enzymes | Specific binding modes within the active site of the target enzyme. researchgate.net |

| Isoindoline-1,3-dione derivatives | RSK2 (p90 ribosomal S6 kinase 2) | Binding within the kinase domain. rsc.org |

Interactive Data Table: Predicted Pharmacokinetic Properties of Isoindoline-1,3-dione Scaffolds

| Property | General Prediction for Isoindoline-1,3-dione Scaffold | Influence of Substituents |

| Human Intestinal Absorption (HIA) | Generally predicted to be good. | Lipophilicity of substituents can modulate absorption. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Variable; depends on the overall lipophilicity and polarity of the molecule. | Can be tailored by modifying substituents to either favor or prevent CNS penetration. |

| Metabolism | Predicted to undergo metabolism through various pathways. | The nature and position of substituents can influence metabolic stability. |

| Toxicity | Generally predicted to have a moderate toxicity profile. | Specific toxicophores can be introduced or removed through structural modifications. |

Computational Structure-Activity Relationship (SAR) Analysis

Computational Structure-Activity Relationship (SAR) analysis is a critical component of modern drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogues, computational SAR studies provide valuable insights into the structural features that govern their therapeutic effects.

The isoindoline-1,3-dione core serves as a versatile scaffold, and modifications at the N-position, where the pent-4-en-1-yl group is located in the title compound, have been extensively explored in SAR studies of various analogues. The nature of the substituent at this position significantly influences the biological activity. For instance, in a series of isoindoline-1,3-dione derivatives designed as acetylcholinesterase inhibitors, the length and composition of the linker between the phthalimide core and another functional group were found to be critical for activity. nih.gov

SAR studies on other classes of isoindoline-1,3-dione derivatives have highlighted the importance of lipophilicity and electronic properties. For example, in a study of antimicrobial and anticancer activities, it was found that increasing the lipophilicity of the compounds could enhance their biological effects. researchgate.net Halogenation of the isoindoline-1,3-dione moiety was also shown to increase antimicrobial, antileishmanial, and anticancer activities. researchgate.net

For this compound specifically, the pentenyl chain introduces a degree of flexibility and lipophilicity. The terminal double bond also presents a potential site for metabolic modification or for covalent interaction with a biological target. Computational SAR would suggest that variations in the length of the alkyl chain, the position of the double bond, or the introduction of other functional groups on this chain would likely have a significant impact on the biological activity profile of the molecule.

Interactive Data Table: Structure-Activity Relationship Insights for Isoindoline-1,3-dione Analogues

| Structural Feature | Influence on Biological Activity | Example from Analogue Studies |

| N-substituent | Crucial for determining the specific biological target and potency. | The nature of the N-benzyl pyridinium moiety in AChE inhibitors significantly impacts inhibitory potency. nih.gov |

| Linker Length | Optimal linker length between the phthalimide core and other pharmacophoric groups is often required for potent activity. | In N-benzylpiperidinylamine derivatives, the length of the alkyl linker was a key determinant of AChE and BuChE inhibition. nih.gov |

| Lipophilicity | Generally, increased lipophilicity can enhance certain biological activities such as antimicrobial and anticancer effects. researchgate.net | Data from various isoindoline-1,3-dione derivatives suggests a positive correlation between lipophilicity and activity. researchgate.net |

| Substitution on the Phthalimide Ring | Electron-withdrawing or electron-donating groups on the aromatic ring can modulate activity. | Halogenation of the phthalimide ring has been shown to increase antimicrobial and anticancer activities. researchgate.net |

| Terminal Functional Groups | The presence of specific functional groups on the N-substituent can lead to specific interactions with the biological target. | The terminal moiety of the N-substituent in various analogues is critical for binding to the target enzyme. |

Biochemical and Biological Research on Isoindoline 1,3 Dione Derivatives Excluding Clinical Studies

Neurochemical and Neurological Activity Modulation

The isoindoline-1,3-dione scaffold has been identified as a key pharmacophore in the development of neurologically active agents. Researchers have explored its potential to modulate various components of the central nervous system, including neurotransmitter receptors and ion channels, and have investigated its neuroprotective capabilities.

Some derivatives of isoindoline-1,3-dione have been evaluated for their potential as antipsychotic agents through their interaction with dopamine (B1211576) receptors. Specifically, their activity at the dopamine D2 and D3 receptors has been a subject of interest. Computational docking studies have been employed to predict the binding affinity of these compounds to homology models of the dopamine D2 receptor, suggesting that certain isoindolines have favorable properties as ligands for this receptor.

The anticonvulsant properties of several isoindoline-1,3-dione derivatives have been linked to their ability to modulate voltage-gated ion channels.

Sodium Channels: Docking studies on a series of N-substituted isoindoline-1,3-dione derivatives with anticonvulsant activity have suggested a potential interaction with voltage-gated sodium channels. These in silico models indicate that the compounds may stabilize in the open pore of the sodium channel, with the ketone group of the phthalimide (B116566) moiety forming a hydrogen bond with amino acid residues of the channel protein. nih.gov This interaction is believed to contribute to their ability to protect against seizures in preclinical models. nih.govbrieflands.comresearchgate.net

Calcium Channels: A library of 1,3-dioxoisoindoline-5-carboxamide derivatives has been designed and evaluated as potential T-type calcium channel blockers. nih.gov In this study, the most active compounds demonstrated T-type calcium channel blocking activity with IC50 values in the sub-micromolar range, highlighting the potential of the isoindoline-1,3-dione scaffold in the development of calcium channel modulators. nih.gov

Information regarding the specific modulation of potassium channels by isoindoline-1,3-dione derivatives is limited in the currently available literature.

Several studies have demonstrated the neuroprotective effects of isoindoline-1,3-dione derivatives in cellular models of neurological stress. For instance, certain isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have shown a protective effect against hydrogen peroxide (H2O2)-induced cell death in PC12 neuronal cells. benthamscience.com

In another study, three novel isoindoline-dione derivatives were shown to protect human SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. researchgate.net These compounds were found to increase cell viability, reduce the production of intracellular reactive oxygen species (ROS), and decrease the levels of carbonylated proteins. researchgate.net The neuroprotective mechanism was linked to the upregulation of the NRF2 signaling pathway and associated antioxidant genes. researchgate.net

Enzymatic Inhibition and Activation Studies

A significant area of research for isoindoline-1,3-dione derivatives has been their potential to inhibit key enzymes implicated in the pathology of Alzheimer's disease.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anti-cholinesterase activity.

One series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent inhibitory activity against AChE, with IC50 values ranging from 2.1 to 7.4 μM. benthamscience.com Notably, some of these compounds exhibited significantly higher inhibitory potency than the standard drug rivastigmine. benthamscience.com

Another study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified compounds with exceptional AChE inhibitory activity, with IC50 values in the nanomolar range, far exceeding the potency of donepezil. scbt.com

The following table summarizes the AChE and BuChE inhibitory activities of selected isoindoline-1,3-dione derivatives from various studies.

| Compound Series | Target Enzyme | Range of IC50 Values | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | benthamscience.com |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | 7.1 - 20.3 nM | scbt.com |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 µM | brieflands.com |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives | BuChE | Weak activity | brieflands.com |

| 1-H-isoindole-1,3(2H)-dione derivatives with piperazine substituent | AChE | 1.12 µM (most active) | brieflands.com |

| 1-H-isoindole-1,3(2H)-dione derivatives with diphenylmethyl moiety | BuChE | 21.24 µM (most active) | brieflands.com |

| Phenylisoindoline-1,3-dione derivatives | AChE | IC50 = 30 µg/mL (most active) | researchgate.net |

| Phenylisoindoline-1,3-dione derivatives | BuChE | IC50 = 102 µg/mL (most active) | researchgate.net |

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 µM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 - 30.2 µM | nih.gov |

Beta-secretase (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease. The potential of isoindoline-1,3-dione derivatives as BACE-1 inhibitors has been explored. A novel class of imidazopyridines containing isoindoline-1,3-dione moieties has been synthesized and shown to inhibit BACE-1. The structure-activity relationship studies of these hybrids indicated that the substitution pattern on the isoindoline-1,3-dione core could significantly influence their BACE-1 inhibitory potency.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Isoindoline-1,3-dione derivatives have been identified as possessing inhibitory activity against monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. The inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a key strategy in managing neurodegenerative conditions like Parkinson's disease. nih.gov

Research has shown that the isoindoline-1,3-dione scaffold is a noteworthy pharmacophore for designing MAO inhibitors. nih.gov Specific derivatives have demonstrated varying levels of potency and selectivity against the two isoforms, MAO-A and MAO-B. For instance, in one study, a series of heterocyclic derived conjugated dienones were evaluated, with some compounds showing potent and selective inhibition of MAO-B. nih.gov Another study on thiosemicarbazone derivatives found that all synthesized compounds were selective MAO-B inhibitors over MAO-A. mdpi.com The inhibitory concentrations (IC₅₀) for some of these derivatives highlight their potential, with values reaching the nanomolar range for MAO-B. nih.govmdpi.com

Table 1: MAO-B Inhibitory Activity of Selected Isoindoline-1,3-dione Analogs and Other Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mode | Kᵢ (µM) |

|---|---|---|---|---|

| Compound 2b (Thiosemicarbazone derivative) | MAO-B | 0.042 | Non-competitive | 0.035 |

| Compound 2h (Thiosemicarbazone derivative) | MAO-B | 0.056 | Non-competitive | 0.046 |

| Compound CD11 (Dienone derivative) | MAO-B | 0.063 | Competitive | 0.01267 |

| Compound CD14 (Dienone derivative) | MAO-B | 0.036 | Competitive | 0.0045 |

Anti-Aggregative Properties Against Pathogenic Proteins

The aggregation of beta-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.gov The isoindoline-1,3-dione structure has emerged as a promising scaffold for the development of agents that can inhibit this aggregation process. nih.govnih.gov

Several studies have synthesized and evaluated isoindoline-1,3-dione derivatives for their ability to interfere with Aβ aggregation. These compounds are often designed as multi-target-directed ligands, aiming to simultaneously inhibit cholinesterases and prevent Aβ plaque formation. nih.govnih.gov Research has demonstrated that certain derivatives can significantly reduce Aβ aggregation. For example, one heterodimeric isoindoline-1,3-dione derivative, compound 13b , was found to inhibit Aβ aggregation by 65.96% at a concentration of 10 µM, in addition to its potent acetylcholinesterase (AChE) inhibition. nih.gov This dual-action capability makes such compounds promising candidates for further development in Alzheimer's disease therapy. nih.govnih.gov

Table 2: Beta-Amyloid Aggregation Inhibition by an Isoindoline-1,3-dione Derivative

| Compound | Concentration (µM) | Inhibition of Aβ Aggregation (%) |

|---|---|---|

| Compound 13b | 10 | 65.96 |

Antimicrobial Spectrum Analysis

The isoindoline-1,3-dione moiety is a key structural feature in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial effects. gsconlinepress.com Derivatives incorporating this scaffold have been synthesized and tested against numerous pathogenic microbes.

Derivatives of isoindoline-1,3-dione have shown notable activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.comrajpub.com Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. rsc.orgderpharmachemica.com For instance, a series of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives were found to be active against both S. aureus (Gram-positive) and E. coli (Gram-negative), with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 12.5 μg/mL. rsc.org Another study highlighted that the derivative 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione possesses broad-spectrum antibacterial activity. rajpub.com The antibacterial efficacy can be influenced by the various substituents attached to the core isoindoline-1,3-dione structure. researchgate.net

Table 3: Antibacterial Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|---|

| Compound 19l | E. coli | Gram-Negative | 12.5 |

| Compound 19l | S. aureus | Gram-Positive | 12.5 |

| Compound 19p | E. coli | Gram-Negative | 12.5 |

| Compound 19p | S. aureus | Gram-Positive | 12.5 |

The antifungal potential of isoindoline-1,3-dione derivatives has also been an area of active research. gsconlinepress.com Certain compounds from this class have demonstrated promising activity against fungal pathogens. In one study, new phthalimido derivatives were synthesized and evaluated against fungal strains, with (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione showing notable antifungal effects. rajpub.com Other research has also confirmed the antifungal properties of various derivatives, indicating that this chemical scaffold can be a valuable starting point for the development of new antifungal agents. gsconlinepress.comderpharmachemica.com The mechanism and spectrum of this activity often depend on the specific structural modifications of the derivative. mdpi.com

A significant body of research has focused on the activity of isoindoline-1,3-dione derivatives against Mycobacterium, the genus of bacteria that includes the causative agent of tuberculosis. nih.gov These compounds have been shown to possess potent antimycobacterial properties. nih.govnih.gov

Several studies have reported the synthesis of isoindoline-1,3-dione conjugates that exhibit significant activity against Mycobacterium tuberculosis. nih.govrsc.org One series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines produced a compound with a minimum inhibitory concentration (MIC₉₉) of 6.25 μg/mL against M. tuberculosis. nih.govrsc.org Other research has identified sulfonamido-clubbed derivatives and isoniazid-fused compounds with MIC values as low as 10 μg/mL and 1.15 μg/mL, respectively, against the M. tuberculosis H37Rv strain. nih.gov These findings underscore the potential of the isoindoline-1,3-dione scaffold in the design of novel antitubercular drugs. nih.govresearchgate.net

Table 4: Antitubercular Activity of Selected Isoindoline-1,3-dione Derivatives against M. tuberculosis

| Compound Type/Name | Strain | Activity (MIC/IC₅₀) |

|---|---|---|

| Isoniazid-fused derivative | H37Rv | 1.15 µg/mL (MIC) |

| Aminoquinoline conjugate | mc²6230 | 6.25 µg/mL (MIC₉₉) |

| Sulfonamido-clubbed derivative | H37Rv | 10 µg/mL (MIC) |

| 1,2,3-Triazole derivative | H37Rv | 12.5 µg/mL (MIC) |

| Compound 27 | H37Rv | 18 µM (IC₅₀) |

Documented Biological Activities (excluding specific mechanisms related to clinical aspects)

The isoindoline-1,3-dione scaffold is a key structural motif in a variety of biologically active molecules. gsconlinepress.com This core structure has been the focus of extensive research, revealing a wide spectrum of pharmacological activities. These activities are often attributed to the ability of these compounds to interact with various biological targets, a property influenced by the nature of the substituents on the isoindoline-1,3-dione core.

Anti-inflammatory Properties

Derivatives of isoindoline-1,3-dione have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. researchgate.net There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. researchgate.netnih.gov

Research into aminoacetylenic isoindoline-1,3-dione derivatives has shown that these compounds can inhibit both COX-1 and COX-2. researchgate.net In preclinical models, these derivatives have been effective in reducing carrageenan-induced edema, a common method for assessing anti-inflammatory activity. researchgate.netresearchgate.net The inhibitory activity of these compounds on COX enzymes is a key mechanism behind their anti-inflammatory effects. researchgate.net Some studies have focused on developing derivatives with selectivity for COX-2, aiming to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net

| Compound/Derivative Class | Mechanism of Action | Observed Effects |

|---|---|---|

| Aminoacetylenic isoindoline-1,3-diones | Inhibition of COX-1 and COX-2 enzymes | Dose-related reduction of carrageenan-induced edema in rats |

| N-substituted isoindoline-1,3-dione derivatives | Inhibition of COX-2 | Reduction of inflammatory mediators |

Anticancer Potential (Mechanistic Investigations in Cell Lines)

The anticancer properties of isoindoline-1,3-dione derivatives have been extensively investigated in various cancer cell lines. mdpi.comencyclopedia.pub These compounds have been shown to exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and necrosis. researchgate.net

Studies on N-substituted isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic effects against blood cancer cell lines such as K562 and Raji. researchgate.net For instance, the compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed potent inhibitory effects on the viability of these cells, inducing both apoptosis and necrosis in Raji cells. researchgate.net The induction of apoptosis is a crucial mechanism for many anticancer drugs, as it leads to the controlled elimination of cancer cells.

Furthermore, other isoindoline-1,3-dione derivatives have been evaluated against a range of cancer cell lines, including HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer). encyclopedia.pub The anticancer activity of these compounds is often dose-dependent, and the specific functional groups attached to the isoindoline-1,3-dione core play a significant role in their cytotoxic potency. encyclopedia.pub Some derivatives have also been identified as potential tyrosine kinase enzyme inhibitors, adding another layer to their anticancer mechanisms. encyclopedia.pub

| Derivative | Cell Line | Mechanism | IC50/CC50 Value |

|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Induction of apoptosis and necrosis | 0.26 µg/mL |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | Cytotoxicity | 3.81 µg/mL |

| N-benzylisoindole-1,3-dione derivatives | A549-Luc (lung adenocarcinoma) | Inhibition of cell viability | Not specified |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Isoindoline-1,3-dione derivatives have emerged as a promising class of compounds in this regard. nih.govnih.gov

One of the key mechanisms of action for many antimalarial drugs is the inhibition of heme polymerization. During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Several isoindoline-1,3-dione-4-aminoquinoline hybrids have been shown to interfere with this process by binding to heme, thus preventing its detoxification and leading to parasite death. nih.govnih.gov

In vitro studies have demonstrated that certain cycloalkyl amine substituted isoindoline-1,3-dione-4-aminoquinolines exhibit potent activity against chloroquine-resistant strains of P. falciparum, with some compounds showing IC50 values in the nanomolar range. nih.govnih.gov The specific substituents on the isoindoline-1,3-dione ring and the length of the linker chain have been found to be critical for their antiplasmodial activity. nih.gov

| Derivative Class | Target Organism | Mechanism of Action | Reported IC50 |

|---|---|---|---|

| Cycloalkyl amine substituted isoindoline-1,3-dione-4-aminoquinolines | Plasmodium falciparum (chloroquine-resistant W2 strain) | Heme-binding and inhibition of heme polymerization | As low as 0.006 µM |

Antiviral Activity (e.g., Anti-HIV)

Isoindoline-1,3-dione derivatives have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). gsconlinepress.com One of the primary targets for anti-HIV drug development is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus.

Certain 3-oxindole derivatives, which share structural similarities with the isoindoline (B1297411) core, have been identified as inhibitors of HIV-1 replication. sciforum.net Mechanistic studies have revealed that these compounds can inhibit Tat-mediated viral transcription, a crucial step in the HIV life cycle, rather than directly inhibiting reverse transcriptase or integrase enzymes. sciforum.net However, it is worth noting that a broad range of biological activities has been attributed to isoindoline-1,3-dione derivatives in general reviews, including anti-HIV activity. gsconlinepress.com Further research is needed to fully elucidate the specific mechanisms by which different isoindoline-1,3-dione derivatives exert their anti-HIV effects.

Anxiolytic and Anticonvulsant Properties

The central nervous system (CNS) activity of isoindoline-1,3-dione derivatives has been a subject of interest, with studies exploring their potential as anxiolytic and anticonvulsant agents. nih.govamegroups.orgresearchgate.net The structural similarity of some of these derivatives to thalidomide, a compound known for its sedative-hypnotic properties, has prompted investigations into their effects on the CNS. researchgate.net

Preclinical studies in mice have shown that certain N-substituted isoindoline-1,3-dione derivatives can protect against pentylenetetrazol (PTZ)-induced seizures, a commonly used model for screening anticonvulsant drugs. nih.gov Some of these compounds demonstrated potency comparable to or even greater than the reference drug phenytoin. nih.gov Docking studies have suggested that these compounds may exert their anticonvulsant effects by interacting with voltage-gated sodium channels. nih.gov

While direct and extensive research on the anxiolytic properties of a wide range of isoindoline-1,3-dione derivatives is limited, studies on thalidomide analogs have shown a general profile of CNS-depressant actions, including the inhibition of isolation-induced aggression in low doses. researchgate.net Furthermore, research on imidazo[2,1-a]isoindolol and pyrimido[2,1-a]isoindolol derivatives, which contain the isoindoline core, has demonstrated anxiolytic-like effects in mice in the elevated plus-maze test. nih.gov

| Derivative Class | In Vivo Model | Observed Effects |

|---|---|---|

| N-substituted isoindoline-1,3-diones | Pentylenetetrazol (PTZ)-induced seizures in mice | Protection against clonic and tonic seizures |

| Thalidomide analogs | Maximum electroshock-induced convulsions in mice | Suppression of tonic convulsions |

Analgesic and Antidepressant Effects

The analgesic properties of isoindoline-1,3-dione derivatives are closely linked to their anti-inflammatory activity, primarily through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. researchgate.net Prostaglandins are known to sensitize nerve endings, contributing to the sensation of pain.

In vivo studies using the acetic acid-induced writhing test in mice, a model for peripheral analgesia, have demonstrated the dose-dependent analgesic effects of aminoacetylenic isoindoline-1,3-dione derivatives. researchgate.netmdpi.com Some of these compounds have shown analgesic activity comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. researchgate.net For instance, one study found that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium. researchgate.net

Information regarding the antidepressant effects of isoindoline-1,3-dione derivatives is less prevalent in the scientific literature. However, some studies on thalidomide, a well-known isoindoline-1,3-dione derivative, have suggested a potential positive impact on psychological symptoms such as anxiety and depression, which may be partly attributed to the improvement of sleep disorders. It has been noted that elevated levels of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6 are associated with depression, and thalidomide is known to inhibit the production of these cytokines. nih.gov This suggests a possible, albeit indirect, mechanism for antidepressant-like effects.

| Compound/Derivative Class | In Vivo Model | Observed Effects |

|---|---|---|

| Aminoacetylenic isoindoline-1,3-diones (ZM4, ZM5) | Acetic acid-induced writhing in mice | Significant reduction in writhing behavior |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing in mice | 1.6 times higher activity than metamizole sodium |

Antioxidant and Antiproliferative Mechanisms

There is currently no specific information available in scientific literature detailing the antioxidant and antiproliferative mechanisms of 2-(pent-4-en-1-yl)isoindoline-1,3-dione. However, the isoindoline-1,3-dione scaffold is a common feature in compounds exhibiting these biological activities. For instance, various derivatives have been synthesized and evaluated for their potential to combat oxidative stress and inhibit cancer cell growth. Studies on related compounds suggest that the antioxidant effects could be attributed to the ability to scavenge free radicals, while antiproliferative actions may involve the inhibition of specific enzymes or signaling pathways crucial for cell division. Without direct experimental data on this compound, any discussion of its mechanisms in these areas would be purely speculative.

Inhibition of Human Neuronal Nitric Oxide Synthase

Similarly, there is a lack of published research on the inhibitory effects of this compound on human neuronal nitric oxide synthase (nNOS). The inhibition of nNOS is a significant area of research, particularly in the context of neurological disorders where excessive nitric oxide production is implicated. While some nitrogen-containing heterocyclic compounds have been explored as nNOS inhibitors, no studies have specifically identified or characterized the interaction of this compound with this enzyme.

Allosteric Binding Site Antagonism in NR1A/NR2B N-Methyl-D-Aspartate Receptors

The potential for this compound to act as an allosteric binding site antagonist at NR1A/NR2B N-methyl-D-aspartate (NMDA) receptors has not been documented. Allosteric modulation of NMDA receptors is a key strategy in the development of treatments for various neurological and psychiatric conditions. The isoindoline-1,3-dione structure is present in some compounds that interact with central nervous system targets, but specific data regarding its affinity and functional activity at the NR1A/NR2B receptor complex is not available.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Due to the absence of specific biological activity data for this compound, no formal structure-activity relationship (SAR) studies have been published for this compound. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. Such studies on other isoindoline-1,3-dione derivatives have often focused on modifications of the substituent attached to the nitrogen atom of the isoindoline core. These modifications can significantly influence the compound's pharmacokinetic properties and its interaction with biological targets. For this compound, the key structural features include the isoindoline-1,3-dione pharmacophore and the pent-4-en-1-yl side chain. The length and unsaturation of this aliphatic chain would be critical variables in any future SAR studies to explore its impact on biological activity.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Green Synthetic Methodologies

The conventional synthesis of 2-(pent-4-en-1-yl)isoindoline-1,3-dione typically involves the reaction of potassium phthalimide (B116566) with 5-bromo-1-pentene (B141829) in a solvent such as dimethylformamide (DMF). While effective, this method presents opportunities for the development of more environmentally benign and sustainable alternatives. Future research should focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for investigation include:

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times and potentially allow for the use of less harsh solvents or even solvent-free conditions. researchgate.net

Ultrasonic-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions by creating localized high-pressure and high-temperature zones, potentially leading to faster and more efficient synthesis. cymitquimica.com

Solvent-Free Reactions: Investigating solid-state reactions or reactions under solvent-free conditions would eliminate the environmental burden associated with solvent use and disposal. researchgate.net

Biocatalysis: The use of enzymes, such as lipases or amidases, could offer a highly selective and environmentally friendly route to N-substituted phthalimides. youtube.commdpi.comresearchgate.net Exploring enzymatic pathways for the synthesis of this compound from renewable starting materials is a significant long-term goal.

Exploration of Novel and Undiscovered Chemical Reactivity Patterns

The terminal alkene functionality in this compound is a key feature that opens the door to a wide array of chemical transformations. While some reactions of N-alkenylphthalimides are known, a systematic exploration of the reactivity of this specific compound could unveil novel and valuable chemical pathways.

Future research should explore:

Intramolecular Cycloaddition Reactions: The pentenyl chain could participate in intramolecular [4+3] cycloaddition reactions, leading to the formation of complex polycyclic structures. nih.gov

Ring-Closing Metathesis (RCM): The terminal alkene allows for the application of RCM to synthesize macrocyclic structures containing the phthalimide moiety, which could have interesting biological or material properties. organic-chemistry.orgwikipedia.org

Radical Cyclization: The double bond is susceptible to radical addition, which could be exploited to initiate intramolecular cyclization reactions, forming new heterocyclic systems. nih.gov

Photochemical Reactions: N-alkenylphthalimides are known to undergo various photochemical transformations, including intramolecular cyclization and elimination reactions upon irradiation. A detailed study of the photochemistry of this compound could lead to the discovery of unique photoadducts. tpcj.orgmdpi.com

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and designing new ones. An integrated approach combining experimental techniques with computational modeling will be essential for a detailed mechanistic elucidation.

Key research directions include:

Kinetic Studies: Detailed kinetic analysis of the formation of the compound and its subsequent reactions can provide valuable insights into reaction orders, activation energies, and the influence of various parameters on reaction rates.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ FT-IR and NMR, can help identify and characterize reaction intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. mdpi.com This can provide a theoretical framework to understand and predict the chemical behavior of the molecule.

Deeper Investigation into Unexplored Biochemical Pathways and Molecular Targets

While the broader class of isoindoline-1,3-dione derivatives has been extensively studied for its diverse biological activities, the specific biochemical interactions of this compound remain largely unexplored. rsc.orgnih.govmdpi.comresearchgate.netmdpi.com A focused investigation into its potential molecular targets and effects on biochemical pathways is a critical area for future research.

Areas for investigation include:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as acetylcholinesterase, butyrylcholinesterase, and various kinases, could identify potential inhibitory activities. rsc.orgmdpi.com The presence of the flexible pentenyl chain may allow for unique binding interactions within enzyme active sites.

Molecular Docking Studies: Computational docking simulations can be used to predict the binding affinity and mode of interaction of the compound with various protein targets, guiding experimental validation. nih.gov

Cell-Based Assays: Evaluating the effect of the compound on cellular processes, such as cell proliferation, apoptosis, and signaling pathways, in various cell lines can provide insights into its potential pharmacological effects.

Strategic Design of Next-Generation Isoindoline-1,3-dione Analogues with Tailored Properties

The structure of this compound serves as a valuable scaffold for the strategic design of new analogues with tailored chemical, physical, and biological properties. By modifying the pentenyl chain or the aromatic ring of the isoindoline-1,3-dione core, it is possible to fine-tune the molecule's characteristics for specific applications.

Future design strategies should focus on:

Modification of the Alkenyl Chain: Introducing substituents on the pentenyl chain, altering its length, or replacing the double bond with other functional groups (e.g., an alkyne) can significantly impact the molecule's reactivity and biological activity. nih.gov

Substitution on the Aromatic Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phthalimide ring can modulate the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

Hybrid Molecules: Conjugating the this compound moiety with other pharmacophores or functional units can lead to the development of hybrid molecules with dual or enhanced properties. nih.gov

Integration into Multifunctional Material Systems for Advanced Applications

The presence of a polymerizable alkene group makes this compound an attractive monomer for the synthesis of novel polymers and functional materials. The phthalimide unit can impart desirable properties such as thermal stability, while the pentenyl chain allows for integration into polymer backbones or for post-polymerization modification.

Potential applications in materials science include:

Polymer Synthesis: The compound can be used as a monomer in various polymerization reactions, such as free radical polymerization or ring-opening metathesis polymerization (ROMP), to create polymers with unique architectures and properties. rsc.orgresearchgate.net

Functional Coatings and Films: Polymers derived from this monomer could be used to develop functional coatings with specific optical, electronic, or barrier properties. acgpubs.org

Biomaterials: The biocompatibility of phthalimide derivatives suggests that polymers incorporating this moiety could be explored for applications in drug delivery, tissue engineering, and other biomedical fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(pent-4-en-1-yl)isoindoline-1,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via radical chain reactions, such as deboronative alkylation of alkenes using alkylboronic esters as precursors. For example, under the GP6 protocol, a 33% GC yield was achieved, suggesting optimization through initiator selection (e.g., AIBN) or extended reaction times . Alternative routes involve condensation of phthalic anhydride with pent-4-en-1-amine derivatives, followed by functionalization. Solvent choice (e.g., THF vs. DCM) and temperature control (60–80°C) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H NMR : Vinyl protons (δ 5.0–5.8 ppm, multiplet) and isoindoline-dione aromatic protons (δ 7.6–8.2 ppm) .

- 13C NMR : Carbonyl carbons (δ 165–170 ppm) and alkene carbons (δ 115–130 ppm) .

- IR : Strong carbonyl stretches (~1700 cm⁻¹) and C=C bending (~1600 cm⁻¹) .

- GC-MS : Molecular ion peak at m/z 229 (C₁₃H₁₃NO₂⁺) confirms molecular weight .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

- Methodological Answer :

- LogP : 1.73 (moderate lipophilicity, favoring solubility in DCM or THF) .

- PSA : 54.45 Ų (polar surface area, indicating limited aqueous solubility) .

- Stability : Sensitive to oxidation due to the conjugated dienone system; store under nitrogen at –20°C .

Q. What experimental precautions are necessary when handling this compound?

- Methodological Answer :

- Use flame-resistant equipment (flash point: 191.1°C) and avoid static discharge .

- Conduct reactions in a fume hood; PPE (nitrile gloves, goggles) is mandatory.

- Quench excess reagents (e.g., boronic esters) with aqueous NaHCO₃ to prevent side reactions .

Advanced Research Questions

Q. How does the pent-4-enyl substituent influence reactivity in transition-metal-catalyzed transformations?

- Methodological Answer : The alkene moiety enables participation in cross-coupling (e.g., Heck reaction) or hydrofunctionalization. For instance, nickel-catalyzed hydroalkylation of the alkene with alkyl halides proceeds via radical intermediates, achieving >60% yield with [(dtbpy)NiCl₂] catalysts . The electron-withdrawing phthalimide group directs regioselectivity in radical chain reactions .

Q. What strategies resolve contradictions in biological activity data among isoindoline-1,3-dione derivatives?

- Methodological Answer :

- Standardized Assays : Use tyrosinase inhibition protocols (IC50 determination) with kojic acid as a positive control .

- Computational Validation : Molecular docking (AutoDock Vina) identifies binding modes; e.g., competitive inhibition was confirmed for derivatives with electron-withdrawing groups .

- Statistical Analysis : Apply ANOVA to compare replicated antimicrobial activity data (e.g., MIC values against S. aureus) .

Q. How can computational chemistry predict reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) models predict vibrational spectra (e.g., C=O stretches) and reactive sites (e.g., alkene LUMO) .

- MD Simulations : Assess stability in aqueous environments (AMBER force field) to guide solubility modifications .

Q. In PROTAC development, how can this compound be functionalized as a linker or warhead?

- Methodological Answer :

- Alkene Functionalization : Thiol-ene "click" chemistry attaches PEG spacers or E3 ligase binders (e.g., thalidomide analogs) .

- Chloromethyl Derivatives : Nucleophilic substitution (e.g., with amines) enables conjugation to targeting peptides .

- Boronic Ester Linkers : Suzuki-Miyaura coupling introduces biotin tags for pull-down assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.